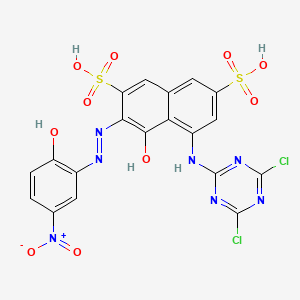
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as sulfonic acid, triazine, and azo groups, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Triazine Introduction: The final step involves the reaction of the azo compound with 4,6-dichloro-s-triazine in the presence of a base to introduce the triazine group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives are obtained.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine
Although not widely used in medicine, the compound’s derivatives are being explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, the compound is primarily used as a dye in textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. As a dye, it binds to substrates through ionic and covalent interactions, imparting color. In biological staining, it interacts with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalenedisulfonic acid core but differ in their substituents.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Triazine-based compounds: Molecules containing the triazine ring but with different functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both sulfonic acid and triazine groups enhances its solubility and reactivity, making it versatile for various applications.
Properties
CAS No. |
73826-58-1 |
|---|---|
Molecular Formula |
C19H11Cl2N7O10S2 |
Molecular Weight |
632.4 g/mol |
IUPAC Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H11Cl2N7O10S2/c20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29/h1-6,29-30H,(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |
InChI Key |
KEYSGGLUHZVQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















